2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol
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Description
This compound, also known as (1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane, is a chemical compound with the molecular formula C10H18 . It is a derivative of bicyclo[3.1.1]heptane, a type of organic compound with two cyclopropane rings .
Molecular Structure Analysis
The molecular structure of this compound includes a bicyclo[3.1.1]heptane core, which is a type of organic compound with two cyclopropane rings . The compound also contains three stereocenters .Physical and Chemical Properties Analysis
The compound has a molecular weight of 138.250 Da . Other physical and chemical properties are not specified in the search results.Future Directions
Potential future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential applications. For example, similar compounds have shown promise as antimicrobial agents , suggesting potential applications in medicine or other fields.
Properties
IUPAC Name |
2-[(1R,2S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h8-10,12H,3-7H2,1-2H3/t8-,9+,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRVMCSPZAMFKV-IVZWLZJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@H]([C@H]1C2)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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